Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate
CAS No.: 1249705-88-1
Cat. No.: VC2838705
Molecular Formula: C9H8Cl2O3
Molecular Weight: 235.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1249705-88-1 |
---|---|
Molecular Formula | C9H8Cl2O3 |
Molecular Weight | 235.06 g/mol |
IUPAC Name | methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate |
Standard InChI | InChI=1S/C9H8Cl2O3/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8,12H,1H3 |
Standard InChI Key | ZIRDWWNAXJFVAZ-UHFFFAOYSA-N |
SMILES | COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)O |
Canonical SMILES | COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)O |
Introduction
Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate is an organic compound characterized by its unique chemical structure, which includes a methyl ester group, a hydroxy group, and a dichlorophenyl moiety. This compound is of interest in various fields, including medicinal chemistry and material sciences, due to its potential biological activities and physicochemical properties.
Functional Groups and Reactivity
The presence of a hydroxy group and a methyl ester group in Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate contributes to its reactivity in organic synthesis. These functional groups can participate in various chemical reactions, such as esterification, hydrolysis, and condensation reactions, making the compound versatile for modifying or incorporating into larger molecular frameworks.
Synthesis Methods
Several synthesis methods can be employed to prepare Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate, each with its advantages and limitations regarding yield, selectivity, and operational complexity. Common methods include:
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Method 1: Condensation of 3,5-dichlorobenzaldehyde with methyl chloroacetate in the presence of a base.
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Method 2: Hydrolysis of methyl 2-(3,5-dichlorophenyl)-2-chloroacetate followed by oxidation.
Comparison with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate | C9H8Cl2O3 | Dichlorophenyl substitution; potential for enhanced biological activity. |
Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate | C9H8F2O3 | Difluorophenyl substitution; increased lipophilicity and biological activity. |
Methyl 2-(3-chlorophenyl)-2-hydroxyacetate | C9H9ClO3 | Monochlorophenyl substitution; different biological activity profile. |
Safety and Handling
Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate, like many organic compounds, requires careful handling due to potential hazards such as skin and eye irritation. It is essential to follow proper safety protocols, including the use of protective equipment and adherence to recommended storage conditions.
Applications and Future Research Directions
The compound's unique structure and potential biological activities make it a candidate for further research in medicinal chemistry and material sciences. Future studies could focus on optimizing synthesis methods, exploring its pharmacological properties, and investigating its applications in drug development or as an intermediate in organic synthesis.
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